molecular formula C22H27N5O5S B2679200 4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide CAS No. 899744-74-2

4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide

Cat. No.: B2679200
CAS No.: 899744-74-2
M. Wt: 473.55
InChI Key: BFJIFNQIIQGBIQ-UHFFFAOYSA-N
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Description

4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide is a complex organic compound that features a piperazine ring, a benzamide group, and a sulfonamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methylpiperazine with benzoyl chloride to form N-(4-methylpiperazine-1-carbonyl)benzamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to introduce the sulfonamide group. Finally, the acetamido group is introduced through a reaction with acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-methylpiperazine-1-carbonyl chloride
  • N-(4-methylpiperazine-1-carbonyl)benzamide
  • 4-methylbenzenesulfonamide

Uniqueness

4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5S/c1-16-3-9-19(10-4-16)33(31,32)27(22(30)26-13-11-25(2)12-14-26)15-20(28)24-18-7-5-17(6-8-18)21(23)29/h3-10H,11-15H2,1-2H3,(H2,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJIFNQIIQGBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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